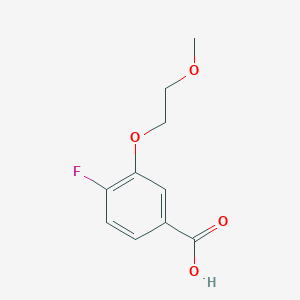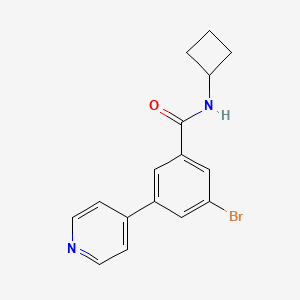
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine is an organic compound that belongs to the class of piperidines It features a bromophenyl group attached to the fourth position of the piperidine ring and a difluoroethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2-difluoroethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2-difluoroethylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature and pressure, to maximize yield and purity.
Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dehalogenated or modified difluoroethyl derivatives.
科学研究应用
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.
Pathway Modulation: It may influence various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine imparts unique reactivity and properties compared to its analogs.
Difluoroethyl Group: The difluoroethyl group enhances the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.
属性
IUPAC Name |
4-(4-bromophenyl)-1-(2,2-difluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-10(2-4-12)11-5-7-17(8-6-11)9-13(15)16/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVLHIJAVXZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol](/img/structure/B8165230.png)


![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)




